Tricin 5-gucoside

描述

Tricin 5-glucoside has been reported in Hyparrhenia hirta, Gynerium sagittatum, and other organisms with data available.

属性

IUPAC Name |

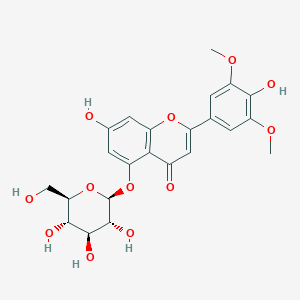

7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSOTPIEFVBPBU-LDBVRRDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306499 |

Source

|

| Record name | Tricin 5-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32769-00-9 |

Source

|

| Record name | Tricin 5-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricin 5-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tricin 5-Glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin (B192558) 5-O-β-D-glucoside, a significant glycosyloxyflavone, is a secondary metabolite found predominantly in the plant kingdom, particularly within the grass family (Poaceae). As a derivative of the flavone (B191248) tricin (3',5'-di-O-methyltricetin), it plays a role in plant defense and physiology. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of Tricin 5-glucoside. It details experimental protocols for its extraction, isolation, and quantification, and presents its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

Tricin and its glycosidic derivatives, including Tricin 5-glucoside, are widely distributed throughout the plant kingdom, with a pronounced concentration in herbaceous plants. The Poaceae family, which includes major cereal crops, is a primary source of this compound.

Table 1: Natural Sources of Tricin and its Glycosides

| Plant Family | Genus/Species | Plant Part | Compound(s) Identified | Reference(s) |

| Poaceae | Triticum aestivum (Wheat) | Husks, Brans, Leaves | Tricin, Tricin 5-glucoside, Tricin 7-glucoside | [1] |

| Poaceae | Oryza sativa (Rice) | Bran, Seeds | Tricin, Tricin glycosides | [2][3][4] |

| Poaceae | Saccharum officinarum (Sugarcane) | Culms, Syrups, Juice | Tricin, Tricin 7-O-glucoside, Acylated tricin glycosides | [1][5][6][7] |

| Poaceae | Hordeum vulgare (Barley) | Grains | Tricin | [8] |

| Poaceae | Avena sativa (Oat) | Bran | Tricin | [8] |

| Poaceae | Zea mays (Maize) | Plant | Tricin | [1] |

| Poaceae | Hyparrhenia hirta | - | Tricin 5-glucoside | [9] |

| Poaceae | Gynerium sagittatum | - | Tricin 5-glucoside | [9] |

| Arecaceae | Calamus quiquesetinervius (Rattan palm) | Stem | Tricin | [1] |

| Fabaceae | Medicago sativa (Alfalfa) | Aerial parts | Tricin glycosides | [1] |

Tricin 5-glucoside is specifically a β-D-glucoside of tricin where the glucose moiety is attached at the 5-position of the flavone backbone.[9] Its presence has been confirmed in various members of the Poaceae family, highlighting its potential as a chemotaxonomic marker.

Quantitative Data

While extensive quantitative data exists for the aglycone tricin, specific quantification of Tricin 5-glucoside is less commonly reported. The concentration of tricin can vary significantly depending on the plant species, variety, plant part, and environmental conditions.

Table 2: Quantitative Data for Tricin in Various Plant Sources

| Plant Species | Plant Part | Concentration of Tricin (mg/kg) | Reference(s) |

| Triticum aestivum (Winter Wheat) | Husks | 772 | [1] |

| Oryza sativa cv. Njavara Black | Bran | Significantly higher than other varieties | [2][3] |

| Oryza sativa cv. Sujatha | Bran | 49 | [1] |

| Oryza sativa cv. Palakkadan Matta | Bran | 120 | [1] |

| Sorghum bicolor | Stem | 10.9 | [1] |

| Calamus quiquesetinervius | Stem | 1.1 | [1] |

It is important to note that the quantification of tricin often involves the hydrolysis of its glycosides, including Tricin 5-glucoside, to the aglycone. Therefore, the reported values for tricin may reflect the total amount of tricin present in both free and glycosidically bound forms.

Biosynthesis of Tricin 5-Glucoside

Tricin and its glycosides are synthesized via the flavonoid branch of the phenylpropanoid pathway. The biosynthesis of the tricin backbone involves a series of enzymatic reactions, followed by glycosylation to form Tricin 5-glucoside.

Caption: Biosynthetic pathway of Tricin 5-glucoside.

The key enzymes involved in this pathway are Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavone synthase (FNS), Flavonoid 3'-hydroxylase (F3'H), Flavonoid 3',5'-hydroxylase (F3',5'H), O-methyltransferases (OMT), and UDP-glycosyltransferases (UGT).

Experimental Protocols

Extraction and Isolation

A general workflow for the extraction and isolation of Tricin 5-glucoside from plant material is outlined below.

Caption: General workflow for extraction and isolation.

Detailed Methodology:

-

Sample Preparation: Plant material is dried at a controlled temperature (e.g., 40-60°C) to a constant weight and then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically aqueous methanol (B129727) or ethanol (B145695) (e.g., 80% methanol), using methods such as maceration, sonication, or Soxhlet extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane (to remove nonpolar compounds) and ethyl acetate (B1210297) (to extract flavonoids).

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or toluene-ethyl acetate) to separate different flavonoid fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with Tricin 5-glucoside are further purified by preparative HPLC using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid or acetic acid).

Quantification by HPLC and UPLC-MS/MS

High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) or a mass spectrometer (MS) is the most common method for the quantification of Tricin 5-glucoside. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers higher sensitivity and selectivity.[10][11][12][13][14]

4.2.1. Acid Hydrolysis (for total tricin quantification)

To quantify the total amount of tricin (aglycone), acid hydrolysis is performed to cleave the glycosidic bonds.

-

Protocol: A known amount of the plant extract is refluxed with an acidic solution (e.g., 1-2 M HCl in 50% aqueous methanol) for a defined period (e.g., 1-2 hours) at an elevated temperature (e.g., 80-100°C).[15][16][17][18][19] The reaction mixture is then neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried and reconstituted in the mobile phase for HPLC analysis.

4.2.2. HPLC and UPLC-MS/MS Conditions

Table 3: Exemplary Chromatographic Conditions for Tricin 5-Glucoside Analysis

| Parameter | HPLC | UPLC-MS/MS |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% to 90% B over 30 min | Linear gradient from 5% to 95% B over 10 min |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temperature | 25-30°C | 35-40°C |

| Detection | DAD at ~350 nm | ESI in negative ion mode, MRM transitions for Tricin 5-glucoside |

| Injection Volume | 10-20 µL | 1-5 µL |

Quantification: A calibration curve is constructed using a certified reference standard of Tricin 5-glucoside (or tricin after hydrolysis). The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Conclusion

Tricin 5-glucoside is a naturally occurring flavonoid with a significant presence in the Poaceae family. This guide provides a comprehensive overview of its natural sources, distribution, and methods for its analysis. The detailed experimental protocols and biosynthetic pathway information serve as a valuable resource for researchers and professionals engaged in the study and application of this promising natural compound. Further research is warranted to fully elucidate the quantitative distribution of Tricin 5-glucoside across a wider range of plant species and to explore its full therapeutic potential.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Isolation, characterization and quantification of tricin and flavonolignans in the medicinal rice Njavara (Oryza sativa L.), as compared to staple varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tpm.com.au [tpm.com.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tricin 5-glucoside | C23H24O12 | CID 49800176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. upcommons.upc.edu [upcommons.upc.edu]

- 14. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Biosynthesis of Tricin 5-Glucoside: A Technical Guide for Researchers

Abstract

Tricin (B192558) [5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-chromen-4-one], a flavone (B191248) with significant nutraceutical and pharmaceutical potential, is found predominantly in grasses. Its glycosylated form, Tricin 5-glucoside, enhances its stability and bioavailability. This technical guide provides an in-depth overview of the biosynthetic pathway of Tricin 5-glucoside in plants, with a focus on the key enzymatic steps, regulatory mechanisms, and experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Tricin, an O-methylated flavone, has garnered considerable interest due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] It is a characteristic component of the Poaceae family, which includes major cereal crops like rice, wheat, and barley.[2] In plants, tricin is often found in its glycosylated forms, with Tricin 5-glucoside being a prominent derivative.[3] Glycosylation is a crucial modification that influences the solubility, stability, and biological activity of flavonoids.[4] Understanding the biosynthesis of Tricin 5-glucoside is essential for its potential biotechnological production and for enhancing its content in crops.

This guide details the established biosynthetic route to tricin and the subsequent glycosylation to form Tricin 5-glucoside, summarizing the key enzymes, their known properties, and the regulatory networks that govern this pathway.

The Biosynthetic Pathway of Tricin 5-Glucoside

The biosynthesis of Tricin 5-glucoside is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and flavone-specific pathways before the final glucosylation step. The currently accepted pathway for tricin biosynthesis in grasses, particularly rice, is a revision of an earlier proposed route and is depicted below.[5]

From Phenylalanine to Naringenin (B18129): The General Flavonoid Pathway

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This molecule serves as a key precursor for a vast array of secondary metabolites, including flavonoids. The subsequent condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA is catalyzed by Chalcone Synthase (CHS) to produce naringenin chalcone. This is then isomerized by Chalcone Isomerase (CHI) to form the flavanone (B1672756), naringenin.[6]

The Core Tricin Biosynthetic Pathway

The formation of the tricin aglycone from naringenin involves a sequence of hydroxylation and methylation reactions. The established pathway in rice is as follows: Naringenin → Apigenin (B1666066) → Luteolin (B72000) → Chrysoeriol (B190785) → Selgin → Tricin.[5]

-

Naringenin to Apigenin: The flavanone naringenin is converted to the flavone apigenin by Flavone Synthase II (FNSII) . In rice, this enzyme is a cytochrome P450, CYP93G1.[7]

-

Apigenin to Luteolin: Apigenin undergoes hydroxylation at the 3'-position of the B-ring, a reaction catalyzed by Flavonoid 3'-Hydroxylase (F3'H) . In rice, the enzymes CYP75B3 and CYP75B4 have been shown to possess this activity.[6][7]

-

Luteolin to Chrysoeriol: The 3'-hydroxyl group of luteolin is then methylated to form chrysoeriol. This reaction is catalyzed by an O-methyltransferase (OMT) . In rice, ROMT9 has been identified as a major OMT involved in this step.[7]

-

Chrysoeriol to Selgin: A key step in the revised pathway is the 5'-hydroxylation of chrysoeriol to produce selgin. This specific hydroxylation is catalyzed by the cytochrome P450 enzyme CYP75B4 , which exhibits a unique chrysoeriol 5'-hydroxylase activity in addition to its F3'H activity.[7]

-

Selgin to Tricin: The final step in the formation of the tricin aglycone is the methylation of the 5'-hydroxyl group of selgin. This reaction is also catalyzed by an O-methyltransferase , with ROMT9 being a key enzyme in rice.[7]

The Final Step: Glucosylation of Tricin

The biosynthesis of Tricin 5-glucoside is completed by the attachment of a glucose moiety to the 5-hydroxyl group of the tricin aglycone. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) .

Based on metabolic profiling and genetic analysis in rice, OsUGT707A2 has been identified as the primary candidate for a flavone 5-O-glucosyltransferase, responsible for the glucosylation of tricin at the 5-position.[3] This enzyme is part of a cluster of UGTs on chromosome 7 in rice that are associated with the accumulation of flavone 5-O-hexosides, including tricin 5-O-hexoside.[3]

Key Enzymes and Quantitative Data

The following tables summarize the key enzymes involved in the biosynthesis of Tricin 5-glucoside and any available quantitative data. It is important to note that detailed kinetic data for all enzymes, particularly from a single species and under standardized conditions, is not yet fully available in the literature.

Table 1: Key Enzymes in the Biosynthesis of Tricin 5-Glucoside

| Step | Enzyme | Abbreviation | Enzyme Class | Gene (in Rice) | Substrate(s) | Product(s) |

| 1 | Chalcone Synthase | CHS | Transferase | OsCHS | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| 2 | Chalcone Isomerase | CHI | Isomerase | OsCHI | Naringenin Chalcone | Naringenin |

| 3 | Flavone Synthase II | FNSII | Oxidoreductase (CYP450) | CYP93G1 | Naringenin | Apigenin |

| 4 | Flavonoid 3'-Hydroxylase | F3'H | Oxidoreductase (CYP450) | CYP75B3, CYP75B4 | Apigenin | Luteolin |

| 5 | O-Methyltransferase | OMT | Transferase | ROMT9 | Luteolin | Chrysoeriol |

| 6 | Chrysoeriol 5'-Hydroxylase | C5'H | Oxidoreductase (CYP450) | CYP75B4 | Chrysoeriol | Selgin |

| 7 | O-Methyltransferase | OMT | Transferase | ROMT9 | Selgin | Tricin |

| 8 | Flavone 5-O-Glucosyltransferase | F5GlcT | Transferase (UGT) | OsUGT707A2 | Tricin, UDP-Glucose | Tricin 5-glucoside, UDP |

Table 2: Available Quantitative Data for Enzymes in the Tricin Biosynthesis Pathway

| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Flavone Synthase II (FcFNSII-2) | Fortunella crassifolia (Kumquat) | Naringenin | 16.78 ± 1.54 | - | - | [8] |

| Flavone Synthase II (FcFNSII-2) | Fortunella crassifolia (Kumquat) | Isosakuranetin | 13.56 ± 1.23 | - | - | [8] |

| Flavonoid 3'-Hydroxylase (CYP75B4) | Oryza sativa (Rice) | Apigenin | 1.1 ± 0.1 | 0.04 ± 0.001 | 3.6 x 104 | [6] |

| O-Methyltransferase (ROMT-9) | Oryza sativa (Rice) | Quercetin | 15.6 ± 1.2 | - | - | [9] |

| O-Methyltransferase (TaOMT2) | Triticum aestivum (Wheat) | Tricetin | 11.2 ± 0.9 | 0.49 | 4.4 x 104 | [2] |

Table 3: Quantitative Analysis of Tricin and its Derivatives in Rice

| Cultivar | Tissue | Compound | Concentration (µg/g DW) | Reference |

| IAC600 (Purple pericarp) | Pericarp | Tricin | ~15 | [10] |

| IAC600 (Purple pericarp) | Embryo | Tricin-O-hexoside | ~20 | [10] |

| Cocodrie (Brown pericarp) | Embryo | Tricin-O-hexoside | ~5 | [10] |

| Njavara Black (Medicinal rice) | Bran | Tricin | 259.83 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the Tricin 5-glucoside biosynthetic pathway.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify active enzymes for in vitro characterization.

Protocol for UGTs (adapted from general protocols):

-

Gene Cloning: Amplify the full-length coding sequence of the target UGT gene (e.g., OsUGT707A2) from cDNA using PCR with gene-specific primers containing appropriate restriction sites. Clone the PCR product into an expression vector (e.g., pGEX for GST-fusion or pET for His-tagged proteins).

-

Heterologous Expression: Transform E. coli cells (e.g., BL21(DE3)) with the expression construct. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to remove cell debris. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins). Wash the column extensively and elute the protein using an appropriate elution buffer (e.g., containing reduced glutathione (B108866) or imidazole).

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a standard method (e.g., Bradford assay).

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the biosynthetic enzymes.

Protocol for UDP-Glucosyltransferase (UGT) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified recombinant UGT

-

1 mM UDP-glucose (sugar donor)

-

50-200 µM Tricin (acceptor substrate, dissolved in DMSO)

-

Final volume of 100 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or ethyl acetate (B1210297).

-

Product Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant for the formation of Tricin 5-glucoside using HPLC or LC-MS/MS.

Protocol for Flavone Synthase II (FNSII) Assay (adapted from a general protocol for P450 enzymes): [8]

-

Microsome Preparation: If using yeast or insect cells for expression, prepare microsomes containing the recombinant FNSII.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

1 mM NADPH

-

100-200 µg of microsomal protein

-

50-100 µM Naringenin (substrate, dissolved in DMSO)

-

Final volume of 200 µL.

-

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Extraction: Stop the reaction and extract the products with ethyl acetate.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol for analysis by HPLC or LC-MS/MS.

Quantification of Tricin 5-Glucoside by HPLC-MS/MS

Objective: To quantify the amount of Tricin 5-glucoside in plant tissues.

-

Sample Preparation:

-

Freeze-dry plant tissue and grind to a fine powder.

-

Extract the powder with 80% methanol with sonication.

-

Centrifuge the extract and filter the supernatant.

-

-

HPLC Conditions (Example): [10]

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Example for Tricin 5-glucoside): [3][12]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Precursor Ion (m/z): 491.12

-

Product Ions (m/z): 329.07 (corresponding to the tricin aglycone after loss of the glucose moiety).

-

Use a Multiple Reaction Monitoring (MRM) method for quantification.

-

-

Quantification: Generate a standard curve using a pure standard of Tricin 5-glucoside. Calculate the concentration in the samples based on the standard curve.

Regulation of the Biosynthesis Pathway

The biosynthesis of flavonoids, including tricin, is tightly regulated at the transcriptional level. The expression of the structural genes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB and basic helix-loop-helix (bHLH) families, often in conjunction with WD40 repeat proteins, forming an MBW complex.[13][14]

-

MYB Transcription Factors: Specific R2R3-MYB transcription factors are known to activate different branches of the flavonoid pathway. In rice, the expression of genes involved in the flavone pathway appears to be regulated independently of the anthocyanin pathway genes.[10] Further research is needed to identify the specific MYB and bHLH factors that regulate the entire pathway to Tricin 5-glucoside.

-

Environmental and Developmental Cues: The expression of flavonoid biosynthesis genes is also influenced by various environmental factors such as UV light and nutrient availability, as well as developmental stage.[3][10]

Visualizations

Biosynthetic Pathway of Tricin 5-Glucoside

Caption: Biosynthetic pathway of Tricin 5-glucoside from L-Phenylalanine.

Experimental Workflow for Enzyme Characterization

References

- 1. genedenovo.com [genedenovo.com]

- 2. peerj.com [peerj.com]

- 3. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Flavonoid 7-O-Glucosyltransferase from Arabidopsis thaliana [agris.fao.org]

- 5. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Completion of Tricin Biosynthesis Pathway in Rice: Cytochrome P450 75B4 Is a Unique Chrysoeriol 5′-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]

- 9. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tricin levels and expression of flavonoid biosynthetic genes in developing grains of purple and brown pericarp rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tricin 5-glucoside | C23H24O12 | CID 49800176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tricin 5-glucoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (B192558) 5-glucoside, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As a glycosylated form of tricin, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Tricin 5-glucoside, with a focus on experimental data and relevant signaling pathways.

Chemical Structure and Properties

Tricin 5-glucoside, systematically named 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, is a flavonoid O-glycoside.[1][2] Its structure consists of the flavone (B191248) tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) linked to a β-D-glucopyranosyl group at the C-5 hydroxyl position.[1] This glycosylation significantly influences the molecule's solubility and bioavailability.

Below is a visualization of the chemical structure of Tricin 5-glucoside.

Physicochemical Properties

A summary of the key physicochemical properties of Tricin 5-glucoside is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄O₁₂ | [1] |

| Molecular Weight | 492.43 g/mol | [3] |

| CAS Number | 32769-00-9 | [3] |

| IUPAC Name | 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |

| Solubility | Soluble in DMSO (1 mg/mL) | [3] |

| Appearance | Solid | [3] |

Spectroscopic Data

The structural elucidation of Tricin 5-glucoside relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹³C NMR Spectral Data of Tricin 5-glucoside (DMSO-d₆)

| Carbon Atom | Chemical Shift (δ) ppm |

| 2 | 164.2 |

| 3 | 103.5 |

| 4 | 182.5 |

| 5 | 157.2 |

| 6 | 99.8 |

| 7 | 162.8 |

| 8 | 94.8 |

| 9 | 157.8 |

| 10 | 106.2 |

| 1' | 121.2 |

| 2', 6' | 104.5 |

| 3', 5' | 148.2 |

| 4' | 140.1 |

| OMe (3', 5') | 56.5 |

| Glc-1'' | 105.1 |

| Glc-2'' | 74.3 |

| Glc-3'' | 77.6 |

| Glc-4'' | 70.0 |

| Glc-5'' | 76.8 |

| Glc-6'' | 61.1 |

Note: Data is compiled from typical values for flavonoid glycosides and may vary slightly based on experimental conditions.

Table 2: UV-Vis Absorption Maxima of Tricin Derivatives in Methanol

| Compound | λmax (nm) |

| Tricin | 269, 346-349 |

| Tricin 5-O-glucoside | ~270, 330 |

Note: The UV spectrum of Tricin 5-glucoside is expected to be similar to other 5-O-glycosylated flavones, showing a hypsochromic shift of Band I compared to the aglycone.[4]

Biological Activities and Signaling Pathways

Tricin 5-glucoside and its aglycone, tricin, have been reported to possess a variety of biological activities. The anti-inflammatory and anti-cancer effects are of particular interest and are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of tricin, the aglycone of Tricin 5-glucoside, are well-documented and are believed to be exerted through the inhibition of pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.[3][5]

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity of Tricin 5-glucoside has been evaluated using various in vitro assays.

Table 3: Antioxidant Activity of Tricin 5-glucoside and Related Compounds

| Assay | Compound | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | Tricin 5-glucoside | Not explicitly found | |

| Kurilensin A (a C-glycosyl flavone) | 6.0 | [1] | |

| Kurilensin B (a C-glycosyl flavone) | 5.1 | [1] | |

| Ascorbic Acid | 12 | [1] | |

| ABTS Radical Scavenging | Tricin | 0.312 mg/mL |

Note: While specific IC₅₀ values for Tricin 5-glucoside in DPPH and ABTS assays were not found, related C-glycosyl flavones from the same plant source exhibited potent radical scavenging activity, suggesting similar potential for Tricin 5-glucoside.[1]

Experimental Protocols

Isolation of Tricin 5-glucoside from Plant Material

A general procedure for the isolation of tricin and its glycosides from plant sources, such as bamboo leaves, involves several chromatographic steps.[6]

Detailed Steps:

-

Extraction: The dried and powdered plant material is extracted with hot water.

-

Filtration and Concentration: The aqueous extract is filtered and then concentrated under reduced pressure.

-

Column Chromatography: The concentrated extract is subjected to column chromatography on a suitable resin (e.g., polystyrene). Elution is typically performed with a gradient of aqueous ethanol.

-

Preparative HPLC: Fractions containing Tricin 5-glucoside are further purified by preparative high-performance liquid chromatography (HPLC).

-

Final Purification: The purified fraction is subjected to final purification steps like crystallization to obtain pure Tricin 5-glucoside. The structure and purity of the isolated compound are confirmed by spectroscopic methods (NMR, MS) and analytical HPLC.[5]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

-

Prepare a stock solution of the test compound (Tricin 5-glucoside) in a suitable solvent (e.g., DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add different concentrations of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

Tricin 5-glucoside is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB and MAPK, make it a compelling candidate for further investigation in the fields of drug discovery and development. This technical guide provides a foundational understanding of Tricin 5-glucoside for researchers and scientists, highlighting the need for further studies to fully elucidate its therapeutic potential and to establish detailed quantitative data on its various biological effects.

References

- 1. Natural flavone tricin exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Tricin, flavonoid from Njavara reduces inflammatory responses in hPBMCs by modulating the p38MAPK and PI3K/Akt pathways and prevents inflammation associated endothelial dysfunction in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Tricin 5-Glucoside: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the biological activities of Tricin (B192558) 5-glucoside, a naturally occurring flavonoid glycoside. This guide synthesizes available data on its antioxidant, anti-inflammatory, and anticancer properties, details relevant signaling pathways, and provides established experimental protocols for its investigation.

Introduction: Tricin and its Glycoside Form

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a flavone (B191248) found in various plants, particularly in the bran of rice and wheat.[1][2] It has garnered significant interest for its diverse pharmacological activities. Tricin 5-glucoside is a derivative of tricin where a glucose molecule is attached at the 5-position of the flavone backbone.[3] In nature, flavonoids often exist as glycosides, which can affect their solubility, stability, and bioavailability.[4][5]

While a substantial body of research exists on the biological activities of the aglycone, tricin, specific data on Tricin 5-glucoside is limited. This guide will primarily focus on the known activities of tricin as a foundational reference, with available information on tricin glycosides incorporated to infer the potential properties of Tricin 5-glucoside. It is crucial to note that the glycosidic linkage can influence the biological activity, and further research is needed to fully elucidate the specific actions of Tricin 5-glucoside.

Biological Activities and Underlying Mechanisms

Tricin has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. These effects are often attributed to its ability to modulate key cellular signaling pathways.

Antioxidant Activity

Tricin exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.[6][7] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. The antioxidant capacity of flavonoids is generally attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups. While direct quantitative data for Tricin 5-glucoside is scarce, studies on other flavonoid glycosides suggest that glycosylation can sometimes reduce antioxidant activity compared to the aglycone due to the masking of a hydroxyl group.[8]

Anti-inflammatory Activity

Tricin has been shown to possess potent anti-inflammatory properties.[9][10] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6][11] A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][9] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Interestingly, a study on Tricin 7-glucoside has shown its ability to inhibit TNF-α-induced NF-κB activation, suggesting that tricin glycosides can retain this anti-inflammatory mechanism.[6]

Anticancer Activity

Tricin has demonstrated promising anticancer potential in various cancer cell lines.[12] It can inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[12] The anticancer effects of tricin are linked to its ability to modulate signaling pathways involved in cell growth and survival, such as the Akt pathway.[13] The Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in many cancers.[14]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of tricin. It is important to reiterate that these values are for the aglycone form, and further studies are required to determine the specific values for Tricin 5-glucoside.

| Cell Line | Assay | IC50 (µg/mL) | Incubation Time (h) | Reference |

| SGC-7901 (Gastric Cancer) | Cell Viability | 53.8 | 48 | [6] |

| SGC-7901 (Gastric Cancer) | Cell Viability | 17.8 | 72 | [6] |

Table 1: Anticancer Activity of Tricin

| Cell Line | Treatment | Effect | Reference |

| H9C2 (Cardiomyocytes) | High Glucose | Reduced ROS and LDH levels, Increased SOD levels | [6] |

| H9C2 (Cardiomyocytes) | High Glucose | Inhibited TNF-α, IL-6, and IL-1β production | [6] |

Table 2: Antioxidant and Anti-inflammatory Effects of Tricin in a Cell-Based Model

Signaling Pathways Modulated by Tricin

Tricin exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the inhibitory effects of tricin on the NF-κB and Akt signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by tricin.

Caption: Modulation of the Akt signaling pathway by tricin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of flavonoids like Tricin 5-glucoside.

In Vitro Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.

-

Prepare stock solutions of Tricin 5-glucoside and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound or standard.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

Cell-Based Assays

Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant activity.

Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom plate and grow to confluency.

-

-

Reagent Preparation:

-

Prepare a stock solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Prepare a stock solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP).

-

-

Assay Procedure:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of Tricin 5-glucoside or a standard antioxidant (e.g., quercetin) in the presence of DCFH-DA for 1 hour.

-

Wash the cells to remove extracellular compounds.

-

Add ABAP to induce oxidative stress.

-

Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Determine the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.

-

Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g., SGC-7901) in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of Tricin 5-glucoside for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol for NF-κB Pathway Analysis:

-

Cell Treatment and Lysis:

-

Culture appropriate cells (e.g., macrophages) and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of Tricin 5-glucoside.

-

Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated IκBα, total IκBα, p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

-

Conclusion and Future Directions

The available evidence strongly suggests that tricin, the aglycone of Tricin 5-glucoside, possesses significant antioxidant, anti-inflammatory, and anticancer properties, primarily through the modulation of the NF-κB and Akt signaling pathways. While direct experimental data on Tricin 5-glucoside is currently limited, the activity of other tricin glycosides indicates that it may retain some of these beneficial effects.

However, the impact of glycosylation at the 5-position on the bioavailability, metabolism, and overall biological activity of tricin remains a critical area for future research. To fully understand the therapeutic potential of Tricin 5-glucoside, further studies are imperative. These should include:

-

Direct comparative studies of the antioxidant, anti-inflammatory, and anticancer activities of Tricin 5-glucoside and tricin.

-

Quantitative analysis to determine the IC50 values of Tricin 5-glucoside in various assays.

-

In-depth investigation into the effects of Tricin 5-glucoside on key signaling pathways.

-

Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion in vivo.

Such research will be invaluable for drug development professionals and scientists seeking to harness the therapeutic potential of this natural compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Tricin 5-glucoside | C23H24O12 | CID 49800176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioavailability and Metabolism of Flavonoids: A Review [ijns.sums.ac.ir]

- 5. vup.sk [vup.sk]

- 6. Effect of Tricin on cardiomyocyte damage caused by diabetic cardiomyopathy (DCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchmap.jp [researchmap.jp]

- 9. Natural flavone tricin exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and Tumor Inhibitory Activity of Tricin from Carex Meyeriana Kunth [mdpi.com]

- 13. Tricin, flavonoid from Njavara reduces inflammatory responses in hPBMCs by modulating the p38MAPK and PI3K/Akt pathways and prevents inflammation associated endothelial dysfunction in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Mechanism of Action of Tricin 5-Glucoside: A Technical Guide

Abstract

Tricin (B192558) 5-glucoside, a flavonoid O-glycoside, is a naturally occurring compound found predominantly in monocotyledonous plants of the Poaceae family, such as rice and wheat.[1][2] It is the 5-O-beta-D-glucopyranoside derivative of Tricin.[3] While much of the detailed mechanistic research has been conducted on its aglycone, Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone), the data provides a strong foundational understanding of the likely biological activities following in vivo hydrolysis or potential direct actions of the glycoside.[4][5] This document synthesizes the current understanding of the molecular mechanisms, focusing on the well-documented anti-inflammatory, antioxidant, and anti-cancer activities of its aglycone. Key molecular interactions, modulation of critical signaling pathways, and quantitative biological effects are detailed, supported by experimental protocols and pathway visualizations.

Core Mechanisms of Action

The biological activities of Tricin, the active form of Tricin 5-glucoside, are multifaceted, primarily revolving around its potent anti-inflammatory and antioxidant properties. These core functions are the basis for its observed protective effects in various disease models, including diabetic cardiomyopathy, colitis, and skin photoaging.[6][7][8]

Anti-Inflammatory Activity

Tricin exerts significant anti-inflammatory effects by modulating key signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS). The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with TLR4 activation, Tricin blocks the recruitment of adaptor proteins MyD88 and TRIF, thereby preventing the downstream activation of critical transcription factors like NF-κB and IRF3.[6][9] This leads to a marked reduction in the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes such as cyclooxygenase-2 (COX-2).[6][9][10]

Antioxidant Activity

The antioxidant properties of Tricin contribute significantly to its protective effects. It functions as a radical scavenger and modulates cellular antioxidant defense systems.[11][12] In models of high glucose-induced stress in cardiomyocytes, Tricin treatment effectively reduces the overproduction of reactive oxygen species (ROS) and decreases levels of lactate (B86563) dehydrogenase (LDH), a marker of cellular damage.[6][13] Concurrently, it enhances the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD).[6][13] This dual action of scavenging harmful oxidants and bolstering endogenous antioxidant defenses helps mitigate oxidative stress-induced cellular damage.

Anti-Cancer and Anti-Angiogenic Activity

Tricin has demonstrated notable anti-cancer properties. It can inhibit the proliferation of various tumor cells, including those of the colon and stomach.[5][14] Mechanistically, Tricin can induce cell cycle arrest, decreasing the proportion of cells in the G0/G1 phase and increasing them in the S and G2/M phases, and impact tumor cell energy metabolism by affecting lactate production and glucose uptake.[14] Furthermore, Tricin exhibits potent anti-angiogenic activity. It downregulates Vascular Endothelial Growth Factor (VEGF) expression by inhibiting Hypoxia-Inducible Factor-1α (HIF-1α) accumulation in tumor cells.[15] It also directly affects endothelial cells by suppressing VEGF-induced proliferation, invasion, and tube formation through the downregulation of VEGFR2 signal transduction.[15]

Modulation of Key Signaling Pathways

Tricin's biological effects are mediated through its interaction with several pivotal intracellular signaling pathways.

TLR4/NF-κB Signaling Pathway

In response to LPS, Tricin inhibits the TLR4-MyD88-NF-κB signaling axis.[6][9][13] This prevents the phosphorylation and subsequent degradation of IκB-α, thereby blocking the nuclear translocation of the NF-κB p65 subunit. This inhibitory action is central to its ability to suppress the expression of a wide array of inflammatory genes.[6][7]

MAPK Signaling Pathway in Skin Photoaging

Ultraviolet B (UVB) radiation activates Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) in skin fibroblasts, leading to the expression of transcription factors AP-1 and NF-κB.[16][17] These factors increase the production of matrix metalloproteinases (MMPs) like MMP-1 and MMP-3, which degrade collagen and contribute to wrinkle formation.[8] Tricin protects against this process by reducing UVB-induced ROS generation, which in turn suppresses the phosphorylation and activation of the MAPK cascade, thereby preserving the collagen matrix.[16]

Quantitative Data Summary

The biological effects of Tricin have been quantified in various in vitro and in vivo models. The following table summarizes key findings.

| Parameter | Cell/Model System | Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | ||||

| IgE-induced Degranulation (IC50) | RBL-2H3 cells | 4.83 µM | Inhibition of degranulation | [11] |

| NO Production | LPS-activated RAW 264.7 cells | 50 µM | Remarkable reduction in nitric oxide | [7] |

| p38 MAPK Activation | LPS-stimulated hPBMCs | 15 µM | Inhibition of LPS-induced p38 MAPK activation | [10] |

| Antioxidant | ||||

| ABTS Radical Scavenging (IC50) | Cell-free assay | 0.312 mg/ml | Scavenging of ABTS radicals | [11] |

| ROS Levels | High glucose-induced H9C2 cells | 10, 20, 40 µM | Significant, dose-dependent reduction in ROS | [6] |

| SOD Activity | High glucose-induced H9C2 cells | 10, 20, 40 µM | Significant, dose-dependent increase in SOD levels | [6][13] |

| Anti-cancer | ||||

| Cell Viability (IC50) | HT-29 (human colon cancer) | 107.9 µM (48h) | Reduction in cell viability | [18] |

| Cell Viability (IC50) | Colon26-Luc (mouse colon) | 34 µM (48h) | Reduction in cell viability | [18] |

| Tumor Growth | CT26 murine colon carcinoma model | 37.5 mg/kg per day | Reduction in tumor growth and lung metastases | [11] |

| Skin Protection | ||||

| MMP-1 Expression | UVB-irradiated hairless mice | 0.3 mg/kg (oral) | Reduction in MMP-1 protein expression | [8] |

| Pro-collagen Production | UVB-irradiated HDFs | 1, 5, 10 µM | Increased production of type I-procollagen | [16] |

Key Experimental Protocols

The mechanisms of Tricin have been elucidated using a range of standardized molecular and cellular biology techniques.

Cell Culture and Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (hPBMCs), human umbilical vein endothelial cells (HUVECs), rat cardiomyocytes (H9C2), human dermal fibroblasts (HDFs), and various cancer cell lines (e.g., HT-29, SGC-7901) are commonly used.[6][10][14][15][16]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation/Induction: To induce a response, cells are treated with agents such as Lipopolysaccharide (LPS) to mimic bacterial infection and inflammation, high glucose to model diabetic conditions, or irradiated with UVB to simulate sun damage.[6][10][16]

-

Tricin Application: Tricin is typically dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentrations for treating cells.[10][11]

Western Blot Analysis for Protein Expression

-

Objective: To quantify changes in the expression levels of specific proteins (e.g., TLR4, MyD88, p-NF-κB, MMPs, Collagen I) following Tricin treatment.[6][8]

-

Methodology:

-

Cell Lysis: Treated and control cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensity is quantified using densitometry software, often normalizing to a loading control like β-actin or GAPDH.[6]

-

Oxidative Stress and Antioxidant Assays

-

Objective: To measure levels of oxidative stress and antioxidant enzyme activity.

-

Methodologies:

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The probe is added to cells, where it is oxidized by ROS to the highly fluorescent DCF, which can be quantified by flow cytometry or fluorescence microscopy.[6][16]

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH from cells into the culture medium is a marker of cytotoxicity and cell membrane damage. Commercially available colorimetric assay kits are used to measure LDH activity in the supernatant.[6][13]

-

Superoxide Dismutase (SOD) Activity Assay: The activity of the antioxidant enzyme SOD in cell lysates is measured using kits that are typically based on the inhibition of a reaction that produces a colored product, where the degree of inhibition is proportional to the SOD activity.[6][13]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of secreted proteins like cytokines (TNF-α, IL-1β, IL-6) or to measure the levels of phosphorylated signaling proteins.[6][10]

-

Methodology:

-

Sample Preparation: Cell culture supernatants are collected for secreted cytokines, or cell lysates are prepared for intracellular proteins.

-

Assay Procedure: Samples are added to the wells of a microplate pre-coated with a capture antibody specific for the target protein.

-

A detection antibody, often biotinylated, is added, followed by an enzyme-conjugate (e.g., streptavidin-HRP).

-

A substrate is added, which reacts with the enzyme to produce a colorimetric signal.

-

The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.[6]

-

Conclusion

Tricin 5-glucoside, primarily through the actions of its aglycone Tricin, demonstrates significant therapeutic potential rooted in its ability to modulate fundamental cellular processes. Its mechanism of action involves potent anti-inflammatory effects via inhibition of the TLR4/NF-κB and MAPK signaling pathways, strong antioxidant activity through ROS scavenging and enhancement of endogenous defenses, and anti-cancer activity by influencing cell cycle, metabolism, and angiogenesis. The comprehensive data presented in this guide highlights the key molecular targets and pathways, providing a robust framework for researchers and drug development professionals exploring the utility of this natural flavone (B191248) in various therapeutic contexts. Further investigation into the specific activities of the glycoside form is warranted to fully elucidate its pharmacological profile.

References

- 1. Showing Compound Tricin 5-glucoside (FDB002441) - FooDB [foodb.ca]

- 2. Tricin 5-glucoside = 95 LC/MS-UV 32769-00-9 [sigmaaldrich.com]

- 3. Tricin 5-glucoside | C23H24O12 | CID 49800176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. informaticsjournals.co.in [informaticsjournals.co.in]

- 5. Tricin | C17H14O7 | CID 5281702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of Tricin on cardiomyocyte damage caused by diabetic cardiomyopathy (DCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Tricin 7-glucoside | C23H24O12 | CID 5322022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protection against UVB-induced damages in human dermal fibroblasts: efficacy of tricin isolated from enzyme-treated Zizania latifolia extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Natural Flavone Tricin from Grains Can Alleviate Tumor Growth and Lung Metastasis in Colorectal Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]

Tricin 5-glucoside role in plant secondary metabolism

An In-depth Technical Guide on the Role of Tricin (B192558) 5-Glucoside in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its glycosides are significant secondary metabolites, particularly abundant in the Poaceae family (grasses), including staple crops like rice, wheat, and barley. Tricin 5-glucoside, a key O-glycoside derivative, plays a multifaceted role in plant physiology, contributing to cell wall structure, defense mechanisms, and stress tolerance. This technical guide provides a comprehensive overview of the biosynthesis of tricin 5-glucoside, its functions in plant secondary metabolism, quantitative data on its occurrence, and detailed experimental protocols for its study. Furthermore, its demonstrated bioactivity in mammalian systems, particularly its anti-inflammatory and anticancer properties, highlights its potential for drug development.

Introduction to Tricin 5-Glucoside

Tricin 5-glucoside is a flavonoid O-glycoside, a class of compounds characterized by a carbohydrate moiety linked to a flavonoid backbone.[1][2] Specifically, it is the 5-O-β-D-glucopyranoside of the aglycone tricin.[3][4] Found widely in herbaceous plants, it is particularly prevalent in rice (Oryza sativa), where it serves as a potential biomarker for consumption.[1] As a secondary metabolite, it is not directly involved in the primary processes of growth and development but is crucial for the plant's interaction with its environment.

Biosynthesis of Tricin and Tricin 5-Glucoside

The formation of tricin 5-glucoside begins with the biosynthesis of its aglycone, tricin, which is derived from the general phenylpropanoid and polyketide pathways. The subsequent glycosylation at the 5-position is a critical final step.

The Tricin Aglycone Biosynthetic Pathway

The biosynthesis of tricin in grasses like rice has been elucidated and involves a series of enzymatic steps that convert the flavanone (B1672756) naringenin (B18129) into the dimethoxyflavone tricin.[5]

-

Naringenin to Apigenin (B1666066): The flavanone naringenin is converted to the flavone (B191248) apigenin by a flavone synthase II (FNSII) enzyme, such as CYP93G1 in rice.[5]

-

Apigenin to Luteolin: Apigenin undergoes 3'-hydroxylation to form luteolin.

-

Luteolin to Chrysoeriol (B190785): Luteolin is then 3'-O-methylated to produce chrysoeriol.

-

Chrysoeriol to Selgin: A key step involves the 5'-hydroxylation of chrysoeriol to form selgin. This reaction is catalyzed by a unique cytochrome P450 enzyme, CYP75B4, which acts as a chrysoeriol 5′-hydroxylase.[5]

-

Selgin to Tricin: Finally, selgin undergoes 5'-O-methylation to yield tricin.[5]

This re-established pathway corrects previous hypotheses that suggested tricetin (B192553) was the direct precursor to tricin.[5]

References

- 1. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Tricin 5-glucoside (FDB002441) - FooDB [foodb.ca]

- 3. Tricin 5-glucoside | C23H24O12 | CID 49800176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tricin 5-glucoside = 95 LC/MS-UV 32769-00-9 [sigmaaldrich.com]

- 5. Tricin Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Tricin 5-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Tricin (B192558) 5-glucoside, a naturally occurring flavonoid with potential therapeutic applications. This document details the scientific background, experimental protocols, and key data associated with this compound.

Introduction to Tricin and its Glycosides

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a flavone (B191248), a subclass of flavonoids, found predominantly in the grass family (Poaceae), including common cereals like wheat, rice, and barley.[1][2] It has garnered significant interest in the scientific community for its potential as a cancer chemopreventive agent.[1][2] In nature, tricin often exists in its glycosidic forms, where a sugar molecule is attached to the aglycone structure.[1][2] One such derivative is Tricin 5-glucoside (also known as tricin-5-O-β-D-glucopyranoside), where a glucose molecule is linked to the hydroxyl group at the 5-position of the tricin backbone.[3][4] The presence of the glucoside moiety can significantly influence the bioavailability and metabolic fate of the parent flavonoid.

Discovery of Tricin 5-glucoside

Tricin 5-glucoside has been identified as a natural constituent in various plant species. Notably, it was isolated from the hot-water extract of the leaves of Sasa kurilensis, a species of bamboo.[3] The structure of the isolated compound was elucidated through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) and mass spectrometry (MS).[3]

Physicochemical Properties

A summary of the key physicochemical properties of Tricin 5-glucoside is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄O₁₂ | [4] |

| Molecular Weight | 492.43 g/mol | [4] |

| IUPAC Name | 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [4] |

| CAS Number | 32769-00-9 | [4] |

| Appearance | Solid | |

| Solubility | DMSO: 1 mg/mL |

Experimental Protocols for Isolation and Purification

While a universally standardized protocol for the isolation of Tricin 5-glucoside is not established, the following methodologies, adapted from general flavonoid and tricin aglycone isolation procedures, can be applied. The workflow typically involves extraction, partitioning, and chromatographic purification.

General Extraction of Flavonoids from Plant Material

This protocol describes a general method for obtaining a crude flavonoid extract from a plant source.

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves of Sasa kurilensis) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in a suitable solvent, such as aqueous ethanol (B145695) or methanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. Alternatively, use Soxhlet extraction for a more exhaustive process.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of Tricin 5-glucoside

The crude extract containing a mixture of compounds, including Tricin 5-glucoside, requires further purification using chromatographic techniques.

-

Column Chromatography:

-

Subject the crude extract to column chromatography using a polystyrene-based resin (e.g., AB-8).[1]

-

Elute the column with a stepwise gradient of a solvent system, such as water and ethanol or methanol, to separate fractions based on polarity.

-

Collect the fractions and monitor them using thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify those containing Tricin 5-glucoside.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions enriched with Tricin 5-glucoside and further purify them using preparative HPLC.

-

A typical mobile phase for flavonoid separation consists of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[1] A gradient elution is generally employed to achieve optimal separation.

-

Monitor the elution at a wavelength where flavonoids exhibit strong absorbance (typically around 280 nm and 340 nm).

-

Collect the peak corresponding to Tricin 5-glucoside.

-

-

Crystallization:

-

Concentrate the purified fraction and induce crystallization by dissolving it in a minimal amount of a suitable hot solvent and allowing it to cool slowly. This final step can yield highly pure crystals of Tricin 5-glucoside.

-

The following diagram illustrates a general workflow for the isolation and purification of Tricin 5-glucoside.

Quantitative Data

The yield of Tricin 5-glucoside can vary significantly depending on the plant source and the extraction and purification methods employed. The following table summarizes representative quantitative data for Tricin (the aglycone), which can provide an indication of the potential abundance of its glycosides.

| Plant Source | Part Used | Compound | Yield | Reference |

| Bamboo Leaves | Leaves | Tricin | 3.09 g from 174 g of crude fraction | [1] |

| Huperzia brevifolia | Aerial Parts | Tricin | 38.9 mg/g of dried plant material | |

| Winter Wheat | Husks | Tricin | 770 ± 157 mg/kg dry weight | [2] |

Spectroscopic Data

The structural elucidation of Tricin 5-glucoside relies on various spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of flavonoid glycosides. For Tricin 5-glucoside, the expected [M-H]⁻ ion in negative ion mode would be at m/z 491.12.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise structure, including the position of the glycosidic linkage. The chemical shifts for Tricin and its derivatives have been reported. A key indicator for 5-O-glucosylation is a downfield shift of the C4 carbonyl carbon in the ¹³C NMR spectrum due to the loss of the hydrogen bond between the 5-hydroxyl group and the 4-carbonyl oxygen.[5]

Signaling Pathways and Biological Activity

The biological activities of many flavonoid glycosides are often attributed to their aglycones, which are released upon hydrolysis in the body. While specific signaling pathway studies for Tricin 5-glucoside are limited, the known activities of Tricin provide a strong indication of its potential biological effects.

Tricin has been shown to possess significant anti-inflammatory and antioxidant properties.[6] One of the key mechanisms underlying its anti-inflammatory effects is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[7] By interfering with TLR4 activation, Tricin can block the downstream activation of MyD88 and TRIF, leading to the suppression of pro-inflammatory signaling cascades involving NF-κB and MAP kinases.[7]

The following diagram illustrates the inhibitory effect of Tricin on the TLR4 signaling pathway.

Conclusion

Tricin 5-glucoside is a naturally occurring flavonoid with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its discovery, methods for its isolation, and its potential biological activities based on the known effects of its aglycone, Tricin. Further research is warranted to fully elucidate the specific pharmacological profile and mechanisms of action of Tricin 5-glucoside.

References

- 1. Effect of Tricin on cardiomyocyte damage caused by diabetic cardiomyopathy (DCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Winter wheat hull (husk) is a valuable source for tricin, a potential selective cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant C-glycosyl flavones from the leaves of Sasa kurilensis var. gigantea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tricin 5-glucoside | C23H24O12 | CID 49800176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Natural flavone tricin exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tricin 5-Glucoside and its Derivatives in Cereal Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tricin (B192558) (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its glycosidic derivatives, particularly tricin 5-glucoside, are flavonoids predominantly found in cereal plants. These compounds have garnered significant scientific interest due to their diverse biological activities, including notable anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the biosynthesis, distribution, and biological significance of tricin 5-glucoside and its related derivatives in key cereal crops such as wheat, rice, maize, and barley. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are presented, alongside structured data tables for quantitative comparison. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the molecular mechanisms and analytical processes involved.

Introduction

Tricin and its derivatives are specialized metabolites synthesized through a combination of the phenylpropanoid and polyketide pathways in plants.[1][2] While the aglycone, tricin, has been extensively studied, its glycosylated forms, such as tricin 5-glucoside, are the predominant forms found in planta.[3] These compounds are particularly abundant in the leaves, stems, and bran of cereal grains.[3][4][5] The unique biochemical properties of tricin and its derivatives, including their role as a monomer in the lignification of monocots, underscore their importance in plant biology and their potential for development as nutraceuticals and therapeutic agents.[6]

Biosynthesis of Tricin and its Glucosides

The biosynthesis of tricin originates from the general flavonoid pathway, starting with the precursor naringenin.[7] A series of enzymatic reactions involving desaturation, hydroxylation, and O-methylation lead to the formation of the tricin aglycone.[6] The glycosylation of tricin, to form derivatives like tricin 5-glucoside, is a subsequent step catalyzed by specific glycosyltransferases.

Caption: Biosynthetic pathway of tricin and tricin 5-glucoside.

Distribution and Quantification in Cereal Plants

Tricin and its derivatives are widespread throughout the Poaceae family. The concentration of these compounds varies significantly between different cereal species and tissues. The bran (pericarp, testa, and aleurone layers) and leaves are generally the richest sources.

Table 1: Quantitative Data of Tricin and its Derivatives in Cereal Plants